KX2-391

Vue d'ensemble

Description

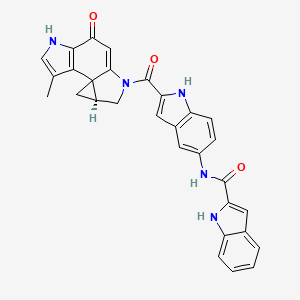

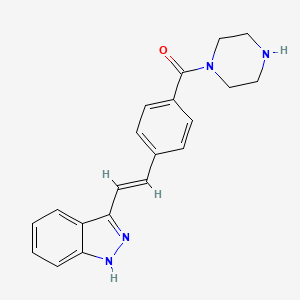

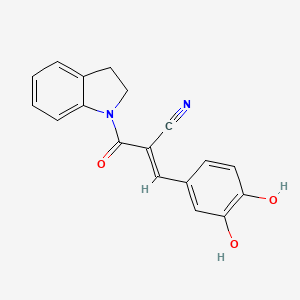

Tirbanibuline, de nom chimique N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phényl]pyridin-2-yl]acétamide, est un inhibiteur des microtubules et un inhibiteur non compétitif de l'ATP. Il est principalement utilisé pour traiter l'acanthose solaire sur le visage ou le cuir chevelu. L'acanthose solaire est une affection chronique caractérisée par des lésions qui peuvent potentiellement se transformer en carcinome épidermoïde invasif .

Applications De Recherche Scientifique

Tirbanibulin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying microtubule inhibition and Src kinase signaling.

Biology: It is used to study cell cycle arrest and apoptosis in proliferating cells.

Mécanisme D'action

Target of Action

KX2-391 primarily targets the Src family kinases (SFK) and tubulin . SFK are being investigated as potential targets in several human cancers due to their critical roles in cancer recurrence and metastasis . Tubulin, on the other hand, is a key component of the cell’s cytoskeleton and plays a crucial role in cell division .

Mode of Action

This compound was designed to target the peptide-binding domain (PBD) of SFK . It exhibits no ability to inhibit SFK or other purified tyrosine kinases in in vitro kinase assays . It can inhibit src autophosphorylation levels in certain conditions .

In addition to SFK inhibition, this compound also binds to tubulin at a novel binding site and inhibits tubulin polymerization . This dual mechanism of action makes this compound a potent anti-proliferative agent against a broad range of solid and liquid human cancers .

Biochemical Pathways

This compound affects multiple biochemical pathways. It leads to cell cycle arrest at the M phase due to its inhibition of tubulin polymerization . This results in subsequent cell death mediated by canonical apoptosis pathways, including phosphorylation of Bcl-2, loss of mitochondrial membrane permeability, and activation of caspases .

Interestingly, this compound can induce cell death in certain cell types even when caspase activity is inhibited, suggesting the existence of caspase-independent pathways capable of executing cell death .

Pharmacokinetics

It is known that this compound is an orally bioavailable compound , indicating that it can be absorbed through the digestive tract. More research would be needed to fully understand its pharmacokinetic properties.

Result of Action

This compound has demonstrated potent anti-proliferative activity against a broad range of human cancers in vitro and in mouse models . It can significantly reduce primary tumor weight and incidence of lymph node metastasis . It also exhibits strong anti-angiogenesis and vascular disrupting activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it still has potent anti-proliferative activity in multi-drug resistant cancer cell lines, which overexpress p-glycoprotein . This suggests that this compound can overcome some forms of drug resistance, which is a significant challenge in cancer treatment.

Analyse Biochimique

Biochemical Properties

KX2-391 interacts with several enzymes and proteins. It was first characterized as a Src signaling inhibitor . It inhibits Src kinase by targeting the peptide substrate-binding site rather than the ATP-binding site . This compound also binds to tubulin at a novel binding site, inhibiting tubulin polymerization .

Cellular Effects

This compound has demonstrated potent growth inhibitory and apoptosis-promoting effects on diverse acute myeloid leukemia (AML) cell lines harboring FLT3-ITD mutations . It inhibits FLT3 phosphorylation and its downstream signaling targets . This compound also reduces tumor cell proliferation in vivo .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits Src kinase signaling and tubulin polymerization . This compound leads to cell cycle arrest at the M phase with subsequent cell death mediated by canonical apoptosis pathways including phosphorylation of Bcl-2, loss of mitochondrial membrane permeability, and activation of caspases .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For example, in a phase 2 study, patients were treated with oral this compound (40 mg twice-daily) until disease progression or unacceptable toxicity . The study found that this compound lacks antitumor activity in men with castration-resistant prostate cancer, but has modest effects on bone turnover markers .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving nude mice bearing HT-29 tumors, treatment with 5 mg/kg/day or 10 mg/kg/day of this compound significantly reduced primary tumor weight and incidence of lymph node metastasis compared to the placebo .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. It is known that this compound inhibits Src kinase signaling and tubulin polymerization , which are critical processes in cellular metabolism.

Méthodes De Préparation

La synthèse de la tirbanibuline implique plusieurs étapes, notamment la formation du motif amide central et de la partie benzylamine est. Le rôle crucial de la structure centrale de la pyridinyl acétamide est mis en évidence pour une efficacité cellulaire optimale. Des modifications en position para de la fraction benzylamine ont montré une tolérance favorable . Les méthodes de production industrielle impliquent généralement l'utilisation de réactifs et de conditions spécifiques pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

La tirbanibuline subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants incluent des agents oxydants comme le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants incluent des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. .

4. Applications de la recherche scientifique

La tirbanibuline a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier l'inhibition des microtubules et la signalisation de la kinase Src.

Biologie : Elle est utilisée pour étudier l'arrêt du cycle cellulaire et l'apoptose dans les cellules en prolifération.

5. Mécanisme d'action

La tirbanibuline exerce ses effets en se liant directement à la tubuline, ce qui entraîne la perturbation des microtubules. Elle interfère également avec la signalisation de la tyrosine kinase Src. Ce double mécanisme favorise l'arrêt G2/M pendant le cycle cellulaire, régule à la hausse p53 et déclenche l'apoptose via la stimulation de la caspase-3 et le clivage de la poly(ADP-ribose) polymérase .

Comparaison Avec Des Composés Similaires

La tirbanibuline est unique en raison de son double mécanisme d'action impliquant l'inhibition des microtubules et de Src. Les composés similaires incluent :

5-Fluorouracile : Utilisé pour le traitement de l'acanthose solaire, mais avec un mécanisme d'action différent impliquant l'inhibition de la thymidylate synthase.

Imiquimod : Un autre traitement topique de l'acanthose solaire, qui agit en stimulant le système immunitaire.

Diclofénac sodique : Utilisé pour l'acanthose solaire, il agit en inhibant les enzymes cyclooxygénases.

La tirbanibuline se distingue par sa capacité unique à inhiber à la fois la polymérisation de la tubuline et la signalisation de la kinase Src, ce qui en fait un médicament de première classe .

Propriétés

IUPAC Name |

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29/h1-11,20H,12-19H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNGUWOZPQBXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237862 | |

| Record name | Tirbanibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Src tyrosine kinases regulate normal cell growth: the expression of Src kinase is upregulated during the normal hair cycle during the proliferative anagen phase. Additionally, Src tyrosine kinases act as key modulators of cancer cell proliferation, survival, angiogenesis, migration, invasion and metastasis. Src is frequently upregulated in various epithelial tumours including colon, breast and pancreas compared with the adjacent normal tissues. The expression and activity of Src are also enhanced in human actinic keratosis, which is characterized by hyperproliferative premalignant skin lesions. The pathogenesis of actinic keratosis commonly involves skin inflammation, oxidative stress, immunosuppression, impaired apoptosis, mutagenesis, dysregulation of keratinocyte growth and proliferation, and tissue remodelling. _In vitro_ studies suggest that Src plays a predominant role in the early stages of human skin tumour development, rather than at later stages of tumour progression. The exact mechanism of tirbanibulin as a topical treatment of actinic keratosis has not been fully elucidated; however, it mainly works by inhibiting fast proliferating cells. Tirbanibulin is a non-ATP competitive Src kinase inhibitor and tubulin polymerization inhibitor. It binds to the peptide substrate binding site of Src, a primary target of tirbanibulin, and blocking its downstream signalling pathways that promote cancer cell migration, proliferation, and survival. Tublin is responsible for cell migration, protein transport, and mitosis: tibranibulin directly binds to the colchicine-binding site of beta-tubulin and causes induces tubulin depolymerization. It is also hypothesized that inhibition of Src can also contribute to the inhibitory effects on microtubule polymerization. At low nanomolar concentrations, tirbanibulin induces G2/M phase cell cycle arrest in a reversible and dose-dependent manner. By inhibiting microtubule polymerization, tirbanibulin also induces mitotic catastrophe. | |

| Record name | Tirbanibulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

897016-82-9 | |

| Record name | Tirbanibulin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897016829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirbanibulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirbanibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[4-[2-(4-morpholinyl)ethoxy]phenyl]-N-(phenylmethyl)-2-pyridineacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRBANIBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V9848RS5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1683694.png)

![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)

![5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid](/img/structure/B1683702.png)

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B1683704.png)